N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a dimethylpropyl chain, and a pyrrolo[1,2-a]pyrazinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-12(2)16(4,11-17)18-15(21)10-20-9-8-19-7-5-6-14(19)13(20)3/h5-7,12-13H,8-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGLZPFZZXLAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1CC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the acetamide group and the cyano-dimethylpropyl chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide: shares structural similarities with other pyrrolo[1,2-a]pyrazine derivatives.
This compound: can be compared to compounds like pyrrolo[1,2-a]pyrazine-2-carboxamide and pyrrolo[1,2-a]pyrazine-2-carbonitrile.
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and research findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 314.4 g/mol. Its structure features a pyrrolo[1,2-a]pyrazine moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.4 g/mol |
| CAS Number | Not specified |
Antioxidant Properties
Recent studies have indicated that derivatives of pyrrolo compounds exhibit significant antioxidant activity. For instance, research on related pyrroloimidazole derivatives demonstrated effective radical scavenging capabilities and antimicrobial properties against both Gram-positive and Gram-negative bacteria using disk diffusion techniques . This suggests that this compound may similarly exhibit antioxidant properties.
Antimicrobial Activity
The antimicrobial efficacy of pyrrolo compounds has been evaluated extensively. A study highlighted the bacteriostatic properties of synthesized pyrroloimidazoles against various bacterial strains. The compounds demonstrated effective inhibition of bacterial growth, which may be attributed to their structural characteristics that allow interaction with bacterial cell membranes or metabolic pathways .
Antitumor Activity
Research into similar compounds has shown promising antitumor activity. For example, newly synthesized benzimidazole derivatives were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated significant inhibition of cell proliferation at low concentrations (IC50 values around 6 μM), suggesting that compounds with similar structural features to this compound could also possess antitumor properties .
The proposed mechanisms for the biological activities of pyrrolo compounds include:
- DNA Binding : Many derivatives interact with DNA and inhibit DNA-dependent enzymes, leading to disrupted cellular processes.
- Radical Scavenging : The presence of functional groups in the structure allows these compounds to neutralize free radicals effectively.
- Membrane Interaction : The lipophilic nature of these compounds may facilitate their incorporation into bacterial membranes or tumor cells.
Case Study 1: Antioxidant Efficacy
A study conducted on various pyrrolo derivatives assessed their antioxidant capacity using DPPH radical scavenging and FRAP assays. Results indicated that these compounds exhibited antioxidant activities comparable to established antioxidants .
Case Study 2: Antimicrobial Testing
In a comparative analysis of synthesized pyrroloimidazoles against standard antibiotics, the new compounds showed superior antibacterial effects against resistant strains of bacteria. The disk diffusion method revealed zones of inhibition significantly larger than those observed with conventional antibiotics .
Case Study 3: Antitumor Activity Assessment
In vitro assays on lung cancer cell lines revealed that certain pyrrolo derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This highlights the potential for developing these compounds as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
